molecular formula C15H22OSi B8617593 Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane

Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane

Cat. No. B8617593
M. Wt: 246.42 g/mol
InChI Key: PHEOJPAYHOJPBN-UHFFFAOYSA-N
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Patent
US07727979B2

Procedure details

sodium iodide (12.4 mmol) dissolved in acetonitrile (12.4 ml), is added dropwise at room temperature to a solution of 4-phenylcyclohexanone (10 mmol) in hexane (10 ml), followed by triethylamine (12.4 mmol) and trimethylchlorosilane (12.4 mmol). After stirring for two hours cold pentane and ice water are added. The aqueous phase is extracted with hexane. The combined organic phases are washed with ice water, dried over sodium sulphate and the solvent is removed in a vacuum. Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane (1.8 g) is obtained in pure form in a yield of 73% (Tetrahedron 1987, 43, 9, 2075-2088): tR 2.29 min (LC-2); ESI-MS (+): m/z 247.27 [M+H]+.
Quantity
12.4 mmol
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
12.4 mmol
Type
reactant
Reaction Step Three
Quantity
12.4 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[Na+].[C:3]1([CH:9]2[CH2:14][CH2:13][C:12](=[O:15])[CH2:11][CH2:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.[CH3:23][Si:24]([CH3:27])([CH3:26])Cl>C(#N)C.CCCCCC.CCCCC>[CH3:23][Si:24]([CH3:27])([CH3:26])[O:15][C:12]1[CH2:13][CH2:14][CH:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.4 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
12.4 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(CC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
12.4 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
12.4 mmol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with hexane
WASH
Type
WASH
Details
The combined organic phases are washed with ice water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in a vacuum

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC1=CCC(CC1)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.